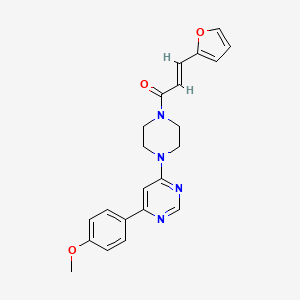

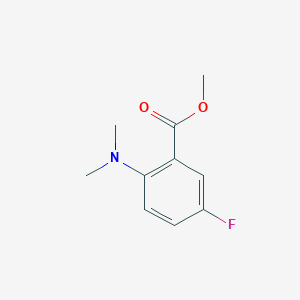

Methyl 2-(dimethylamino)-5-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(dimethylamino)-5-fluorobenzoate is likely an organic compound that contains a benzoate ester functional group, a fluorine atom, and a dimethylamino group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like Michael additions or free radical polymerizations .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) .Chemical Reactions Analysis

Similar compounds have been used in the synthesis of polymers and as solvents in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using techniques like potentiometric titration, zeta potential measurements, and dynamic light scattering (DLS) .Applications De Recherche Scientifique

Imaging Ligands in Alzheimer's Disease

Methyl 2-(dimethylamino)-5-fluorobenzoate has been explored for its potential in developing imaging ligands, particularly for amyloid imaging in Alzheimer's disease. The compound forms the basis for radioligands used in PET scans to measure amyloid in vivo in the brain of patients with Alzheimer's disease. This application is crucial for understanding the pathophysiological mechanisms, early detection, and the evaluation of new antiamyloid therapies for Alzheimer's disease (Nordberg, 2007).

Environmental Impact

The environmental fate and behavior of compounds related to Methyl 2-(dimethylamino)-5-fluorobenzoate, such as parabens, have been reviewed. Despite treatments that eliminate them from wastewater, they persist at low concentrations in effluents, surface water, and sediments due to their continuous introduction into the environment. Their degradation can lead to the formation of chlorinated by-products, raising concerns about their stability, persistence, and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Antimicrobial Preservatives

Methyl paraben, closely related to Methyl 2-(dimethylamino)-5-fluorobenzoate, has been extensively reviewed for its use as an antimicrobial preservative in foods, drugs, and cosmetics. Its efficacy, safety, and the mechanism of action have been scrutinized, highlighting its stability, non-irritating nature, and rapid excretion from the body without evidence of accumulation. This comprehensive evaluation supports its continued use in various products, given its minimal toxicity when used appropriately (Soni, Taylor, Greenberg, & Burdock, 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(dimethylamino)-5-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQOCYMRJRHAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B2735221.png)

![2-[4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2735228.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2735229.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2735240.png)